(5-Isopropyl-3-methylisoxazol-4-yl)methanol
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Overview
Description
(5-Isopropyl-3-methylisoxazol-4-yl)methanol is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-3-methylisoxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes in the presence of catalysts such as AuCl3. This reaction proceeds under moderate conditions to yield substituted isoxazoles . Another method involves the reaction of alkynes with nitrile oxides, which provides access to 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These reactions are optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-3-methylisoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
(5-Isopropyl-3-methylisoxazol-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (5-Isopropyl-3-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-Iodo-3-methylisoxazol-5-yl)methanol: Similar in structure but contains an iodine atom instead of an isopropyl group.
(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol: Contains a chlorophenyl group, offering different chemical properties.
Uniqueness
(5-Isopropyl-3-methylisoxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8-7(4-10)6(3)9-11-8/h5,10H,4H2,1-3H3 |
InChI Key |
QFXZUUWTJWIVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1CO)C(C)C |
Origin of Product |
United States |
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